4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound 4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique structure, which includes a furan ring, a fluorophenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting with the preparation of the furan ring and the fluorophenoxy group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenoxy group is typically introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution of the fluorophenoxy group can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its fluorophenoxy and trifluoromethyl groups are known to enhance the bioavailability and metabolic stability of drug candidates. Additionally, the furan ring can interact with biological targets, making it a promising scaffold for the development of new therapeutics.
Industry
In industry, This compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics, such as increased durability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. The fluorophenoxy group can form hydrogen bonds and hydrophobic interactions with proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, such as 5-(4-fluorophenoxymethyl)furan-2-carboxylic acid and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . These compounds share structural similarities with 4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene , but differ in their functional groups and overall molecular architecture.
Uniqueness
The uniqueness of This compound lies in its combination of a furan ring, a fluorophenoxy group, and a trifluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H13F4N5O2S |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C23H13F4N5O2S/c1-11-8-16(23(25,26)27)29-22-17(11)18-19(35-22)21-30-20(31-32(21)10-28-18)15-7-6-14(34-15)9-33-13-4-2-12(24)3-5-13/h2-8,10H,9H2,1H3 |
InChI Key |
JYLPGJZYFCIABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC=C(C=C6)F)C(F)(F)F |
Origin of Product |
United States |
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